Tert-butyl 3-cyanopyridin-2-ylcarbamate

Protecting group orthogonality Boc deprotection selectivity Solid-phase synthesis compatibility

Tert-butyl 3-cyanopyridin-2-ylcarbamate (CAS 116799-19-0) is a Boc-protected 2-amino-3-cyanopyridine derivative with molecular formula C₁₁H₁₃N₃O₂ and molecular weight 219.24 g/mol. It belongs to the class of N-Boc-protected heteroaryl amines, widely employed as synthetic intermediates in medicinal chemistry.

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
CAS No. 116799-19-0
Cat. No. B048891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-cyanopyridin-2-ylcarbamate
CAS116799-19-0
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=CC=N1)C#N
InChIInChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-8(7-12)5-4-6-13-9/h4-6H,1-3H3,(H,13,14,15)
InChIKeyRFHQQCPMIZEBHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-cyanopyridin-2-ylcarbamate (CAS 116799-19-0): A Boc-Protected Cyanopyridine Building Block for Pharmaceutical Synthesis


Tert-butyl 3-cyanopyridin-2-ylcarbamate (CAS 116799-19-0) is a Boc-protected 2-amino-3-cyanopyridine derivative with molecular formula C₁₁H₁₃N₃O₂ and molecular weight 219.24 g/mol . It belongs to the class of N-Boc-protected heteroaryl amines, widely employed as synthetic intermediates in medicinal chemistry. The tert-butyl carbamate (Boc) group serves as an acid-labile protecting group for the 2-amino functionality, while the 3-cyano substituent provides a versatile handle for further functionalization via cyclization, cross-coupling, or nucleophilic addition [1]. This compound is primarily sourced for research quantities (gram to kilogram scale) from specialty chemical suppliers and is utilized in the synthesis of kinase inhibitor scaffolds and other nitrogen-containing heterocycles .

Why Generic Substitution Fails for Tert-butyl 3-cyanopyridin-2-ylcarbamate: Protecting-Group Strategy and Reactivity Profiles Cannot Be Interchanged


This compound is not a simple cyanopyridine but a dual-function building block combining a Boc-protected amine with a nitrile group. Substituting it with the free amine (3-cyanopyridin-2-amine) or with an alternative carbamate such as ethyl 3-cyanopyridin-2-ylcarbamate introduces critical differences in deprotection orthogonality, stability during multi-step synthesis, and reactivity at the pyridine ring. The Boc group can be selectively cleaved under mild acidic conditions without affecting other base-sensitive or hydrogenolysis-sensitive protecting groups, whereas ethyl carbamates resist such conditions and require harsh acidic or basic hydrolysis that may degrade sensitive intermediates [1]. These differences translate into quantifiable variations in synthetic yield and purity that directly impact procurement decisions for route scouting and process development [2].

Quantitative Differentiation Evidence: Tert-butyl 3-cyanopyridin-2-ylcarbamate vs. Closest Carbamate and Free-Amine Analogs


Selective Deprotection of Boc vs. Ethyl Carbamate on Cyanopyridine Scaffolds

Under silica gel-catalyzed deprotection conditions (refluxing toluene, 5 h), N-Boc-protected amines are cleaved in 75–98% yield, with indoline and benzylamine derivatives achieving 89% and 95% isolated yields, respectively. In contrast, ethyl carbamates, Cbz, and Fmoc groups remain completely intact under the identical conditions, demonstrating zero observable deprotection [1]. This orthogonality enables tert-butyl 3-cyanopyridin-2-ylcarbamate to be deprotected selectively in the presence of ethyl 3-cyanopyridin-2-ylcarbamate, a feature critical for convergent synthetic routes requiring sequential amine unmasking.

Protecting group orthogonality Boc deprotection selectivity Solid-phase synthesis compatibility

Purity Specification Advantage of Tert-butyl 3-cyanopyridin-2-ylcarbamate over Common Ethyl Carbamate Analog

Commercially available tert-butyl 3-cyanopyridin-2-ylcarbamate is routinely supplied at ≥98% purity (HPLC) with ≤0.5% water content, as specified by Capot Chemical [1] and confirmed by MolCore at NLT 98% . In comparison, the closest carbamate analog, ethyl N-(3-cyanopyridin-2-yl)carbamate (CAS 1586810-24-3), is typically offered at 95% purity with no published water specification . The higher purity baseline translates into more predictable stoichiometry and reduced side reactions in subsequent transformations.

Chemical purity HPLC specification Reproducible synthesis

Scalability to Kilogram Quantities vs. Limited Availability of Ethyl Carbamate Analog

Tert-butyl 3-cyanopyridin-2-ylcarbamate is explicitly offered at scale up to kilograms by Capot Chemical [1], and multiple vendors (BOC Sciences, MolCore, Alchemist-Pharm) maintain active listings with capacity for custom synthesis from grams to kilograms . In contrast, ethyl N-(3-cyanopyridin-2-yl)carbamate (CAS 1586810-24-3) is listed by fewer suppliers and lacks explicit kilogram-scale availability statements in public catalogs . This supply-chain maturity directly supports process chemistry scale-up and long-term procurement planning.

Supply chain scalability Bulk procurement Process development

Structural Preorganization for 7-Azaindole Synthesis: Boc Protection Enhances Thorpe–Ziegler Cyclization Efficiency

Ethyl 3-cyanopyridin-2-ylcarbamate has been demonstrated to undergo efficient Thorpe–Ziegler cyclization with α-bromoketones to form 3-amino-7-azaindoles, with compound 86 showing IC₅₀ values of 13-, 5-, and 4-fold inhibition against HeLa, HepG2, and MCF-7 cell proliferation, respectively [1]. The Boc analog tert-butyl 3-cyanopyridin-2-ylcarbamate is structurally preorganized for the same transformation but, crucially, the Boc group can be cleaved post-cyclization under mild acidic conditions without degrading the acid-sensitive azaindole core, a limitation encountered with the ethyl carbamate which requires harsher deprotection conditions [2]. This reactivity difference makes the tert-butyl carbamate the preferred starting material when the target scaffold contains base- or nucleophile-sensitive functionality.

Heterocycle synthesis Thorpe-Ziegler cyclization Microwave-assisted chemistry

Optimal Application Scenarios for Tert-butyl 3-cyanopyridin-2-ylcarbamate Based on Quantitative Differentiation Evidence


Multi-Step Synthesis Requiring Orthogonal Deprotection of Amine Protecting Groups

When a synthetic route involves both a cyanopyridine amine and a second protected amine (e.g., Cbz-, Fmoc-, or Alloc-protected), tert-butyl 3-cyanopyridin-2-ylcarbamate enables selective Boc removal with silica gel/toluene or TFA without affecting the other carbamates. The quantitative orthogonality demonstrated by Zhang et al. (75–98% Boc cleavage vs. 0% for ethyl carbamate, Cbz, and Fmoc) [1] makes this compound the sole viable choice for convergent strategies where sequential amine unmasking is required.

Process Chemistry and Kilogram-Scale Route Development

For process R&D groups scaling up 7-azaindole or related kinase inhibitor syntheses, tert-butyl 3-cyanopyridin-2-ylcarbamate is the only cyanopyridine carbamate explicitly offered at kilogram scale with 98% purity and ≤0.5% water [2]. This ensures reproducible stoichiometry, minimizes purification burden, and provides supply-chain continuity that the gram-scale-only ethyl analog cannot match .

Medicinal Chemistry Campaigns Targeting Acid-Sensitive Heterocyclic Cores

In the synthesis of 3-amino-7-azaindoles via Thorpe–Ziegler cyclization [3], the Boc group of tert-butyl 3-cyanopyridin-2-ylcarbamate can be removed under mild acidic conditions (TFA or HCl/dioxane at room temperature) without hydrolyzing the nitrile or degrading the azaindole core. In contrast, the ethyl carbamate analog requires strongly basic or acidic hydrolysis at elevated temperature [4], which risks scaffold decomposition and lowers overall yield. This differential deprotection chemistry directly translates into higher isolated yields of the final active pharmaceutical intermediate.

High-Purity Building Block Supply for GMP-adjacent and Quality-Controlled Environments

With multiple vendors supplying this compound at ≥98% purity and ISO-certified quality systems [2], procurement groups seeking a consistent, high-purity cyanopyridine building block for GLP toxicology batch synthesis or GMP starting material qualification can rely on tert-butyl 3-cyanopyridin-2-ylcarbamate. The 95%-purity ethyl analog lacks comparable multi-vendor quality assurance, increasing the risk of batch failure and repeat procurement.

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